Ethyl 5-chlorobenzofuran-2-carboxylate chemical properties
Ethyl 5-chlorobenzofuran-2-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 5-chlorobenzofuran-2-carboxylate
This guide offers a comprehensive technical overview of Ethyl 5-chlorobenzofuran-2-carboxylate, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, spectroscopic characterization, and applications of this versatile molecule. The benzofuran scaffold is a privileged motif in numerous biologically active compounds, and the specific substitution pattern of this ester makes it a valuable intermediate in the synthesis of novel therapeutics.[1][2]
Chemical Identity and Physicochemical Properties
Ethyl 5-chlorobenzofuran-2-carboxylate is a substituted benzofuran derivative characterized by a chlorine atom at the 5-position and an ethyl ester group at the 2-position.[3] This substitution pattern significantly influences its chemical reactivity and potential biological activity. The compound's key identifiers and computed physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | ethyl 5-chloro-1-benzofuran-2-carboxylate | [3] |
| Synonyms | 5-Chloro-benzofuran-2-carboxylic acid ethyl ester | [4][5] |
| CAS Number | 59962-89-9 | [5][6] |
| Molecular Formula | C₁₁H₉ClO₃ | [3][6] |
| Molecular Weight | 224.64 g/mol | [3][6] |
| Appearance | White to light yellow powder/crystal | [7] |
| Boiling Point | 308.5°C at 760 mmHg | [4] |
| Density | 1.3 g/cm³ | [4] |
| XLogP3-AA | 3.5 | [3] |
| Topological Polar Surface Area | 39.4 Ų | [3] |
Spectroscopic Profile: The Molecular Fingerprint
Unambiguous characterization is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for Ethyl 5-chlorobenzofuran-2-carboxylate, which collectively serve as its unique molecular fingerprint.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethyl ester group. The three protons on the benzofuran ring system will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group will present as a characteristic quartet around δ 4.3-4.4 ppm (CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃), with a coupling constant (J) of approximately 7 Hz.[9]
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). Aromatic and furan ring carbons will appear in the δ 110-155 ppm range. The methylene and methyl carbons of the ethyl group are expected around δ 60-65 ppm and δ 14-15 ppm, respectively.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[3] Key absorption bands include:
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~1720 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated ester.[10]
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~1200-1300 cm⁻¹: Strong bands associated with the C-O stretching of the ester group.
-
~1000-1100 cm⁻¹: Bands related to the C-O-C stretching of the furan ring.
-
~700-850 cm⁻¹: Absorption due to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Under electron ionization (EI-MS), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be observed. The exact mass is 224.0240 g/mol .[3] Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Synthesis and Reactivity
The synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate is most commonly achieved via a multi-step process starting from a substituted phenol.[1] The reactivity of the molecule is dominated by the ester functional group, which can be readily transformed into other functionalities.
General Synthesis Protocol
A prevalent and efficient method involves the reaction of 5-chlorosalicylaldehyde with an α-haloacetate, such as ethyl bromoacetate, followed by an intramolecular cyclization.[1][11]
Step-by-Step Methodology:
-
Deprotonation: 5-chlorosalicylaldehyde (1.0 eq.) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.0-1.2 eq.), is added to deprotonate the phenolic hydroxyl group. The choice of a moderately strong base is crucial to facilitate the subsequent nucleophilic attack without promoting unwanted side reactions.
-
Nucleophilic Substitution (O-alkylation): Ethyl bromoacetate (1.1-1.5 eq.) is added to the reaction mixture. The resulting phenoxide acts as a nucleophile, displacing the bromide ion in a classic Williamson ether synthesis to form an intermediate ether. The reaction is typically stirred at room temperature or gently heated.[11]
-
Intramolecular Cyclization: The reaction is then heated (e.g., to 120°C) to promote an intramolecular Perkin or related condensation reaction.[11] The enolate formed from the ester attacks the aldehyde carbonyl, and subsequent dehydration yields the benzofuran ring system.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.[11] Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate.
Key Reactions
The ester functionality is a versatile handle for further synthetic transformations:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 5-chlorobenzofuran-2-carboxylic acid using aqueous base (e.g., KOH or NaOH) followed by acidic workup.[7][12] This carboxylic acid is itself a key intermediate.[7]
-
Amidation: The ester can be converted directly to an amide, or more commonly, the hydrolyzed carboxylic acid is activated (e.g., as an acyl chloride) and then reacted with a primary or secondary amine to form a wide range of N-substituted 5-chlorobenzofuran-2-carboxamides.[1]
Applications in Research and Drug Development
Ethyl 5-chlorobenzofuran-2-carboxylate is not typically an end-product but rather a crucial building block in the synthesis of more complex, biologically active molecules.[1][13]
-
Scaffold for Medicinal Chemistry: The benzofuran core is present in many pharmaceuticals and natural products with diverse activities, including anticancer, antifungal, and anti-inflammatory properties.[2][12][14] This compound provides a reliable starting point for the exploration of new chemical space around this privileged scaffold.
-
Intermediate for Target Compounds: It serves as a key precursor in the synthesis of compounds like Vilazodone, an antidepressant.[15] The ability to functionalize the ester group allows for the introduction of various pharmacophores, enabling the fine-tuning of a compound's pharmacological profile.[1]
-
Materials Science: Substituted benzofurans are being investigated for their potential in organic electronics and as fluorescent probes due to their rigid, planar structure and conjugated π-system.[16] The functional handles on this molecule allow for its incorporation into polymers or sensor molecules.[16]
Safety and Handling
As with any laboratory chemical, proper handling of Ethyl 5-chlorobenzofuran-2-carboxylate is essential to ensure safety.
-
Signal Word: Warning[6]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Recommended Handling Protocol:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[17]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
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PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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J&K Scientific. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate, 97%. Retrieved from [Link]
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CPAChem. (2020, January 28). Safety data sheet. Retrieved from [Link]
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CP Lab Safety. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate, 95% Purity, C11H9ClO3, 1 gram. Retrieved from [Link]
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Chem-Impex. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
- Google Patents. (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
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ResearchGate. (n.d.). Physical constants for compounds 1-26. Download Table. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Download scientific diagram. Retrieved from [Link]
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Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
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Chem-Impex. (n.d.). 5-Chlorobenzofuran-2-carboxylic acid. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]
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Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]
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